5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
CAS No.: 861227-43-2
Cat. No.: VC2296574
Molecular Formula: C12H17N3S2
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861227-43-2 |
|---|---|
| Molecular Formula | C12H17N3S2 |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | 3-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H17N3S2/c1-5-9-8(4)17-6-10(9)11-13-14-12(16)15(11)7(2)3/h6-7H,5H2,1-4H3,(H,14,16) |
| Standard InChI Key | IUTDFVXNYJWPIM-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC=C1C2=NNC(=S)N2C(C)C)C |
| Canonical SMILES | CCC1=C(SC=C1C2=NNC(=S)N2C(C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(4-Ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol features a complex heterocyclic structure with two primary components: a substituted thiophene ring and a 1,2,4-triazole core. The molecule contains a thiophene ring with ethyl and methyl substituents at positions 4 and 5, respectively, directly attached to a 1,2,4-triazole ring at position 5. The triazole ring bears an isopropyl group at the N-4 position and a thiol (-SH) group at position 3.
The structural features of this compound can be summarized as follows:
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A thiophene ring (five-membered aromatic heterocycle containing one sulfur atom)
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Ethyl substituent at position 4 of the thiophene ring
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Methyl substituent at position 5 of the thiophene ring
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A 1,2,4-triazole ring (five-membered heterocycle with three nitrogen atoms)
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Isopropyl group at the N-4 position of the triazole
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Thiol group at the C-3 position of the triazole
The molecular formula is estimated to be C12H17N3S2, with an approximate molecular weight of 267.42 g/mol. These heterocyclic components contribute to the compound's potential biological activity through various interaction mechanisms with target proteins.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 5-(4-Ethyl-5-Methylthien-3-yl)-4-Isopropyl-4H-1,2,4-Triazole-3-Thiol
Based on structural properties of similar compounds, 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol would likely appear as yellow to off-white crystals at room temperature . The presence of both a thiophene and a triazole ring system confers moderate to high lipophilicity, while the thiol group introduces potential for hydrogen bonding. The compound would exhibit strong UV absorption characteristics due to its aromatic and heteroaromatic systems, which could aid in analytical detection and quantification.
Chemical Reactivity
The chemical reactivity of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is largely determined by its functional groups:
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The thiol (-SH) group represents the most reactive site within the molecule, capable of:
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Nucleophilic substitution reactions with alkylating agents to form S-alkylated derivatives
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Oxidation to form disulfides
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Complexation with metal ions
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Participating in thiol-ene reactions
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The triazole ring contributes to:
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Aromaticity and resonance stabilization
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Hydrogen bond acceptor capabilities through the nitrogen atoms
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Coordination with metal ions
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Acid-base properties (weakly basic)
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Similar 1,2,4-triazole derivatives have demonstrated susceptibility to alkylation reactions, which suggests this compound could undergo efficient S-alkylation with reagents such as isopropyl 2-chloroacetate, 2-chloroacetamide, or 1-bromopentane under basic conditions . Such reactions have been utilized to synthesize compounds with enhanced antimicrobial properties.
Synthesis Approaches
General Synthetic Strategies
The synthesis of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol would likely follow established methodologies for triazole synthesis, with appropriate modifications to incorporate the specific substituents:
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Cyclization from thiosemicarbazide intermediates:
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Formation of a thiosemicarbazide intermediate from the corresponding hydrazide
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Cyclization under basic or acidic conditions to form the triazole ring
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N-alkylation approach:
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Synthesis of the triazole core with the thiophene substituent
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Introduction of the isopropyl group through selective N-alkylation
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Multicomponent condensation:
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One-pot reactions involving appropriate hydrazine derivatives and carbon disulfide
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Subsequent cyclization to form the triazole system
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Detailed Synthetic Protocol
Based on synthetic approaches used for similar compounds, a potential synthetic route for 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol might involve:
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Synthesis of 4-ethyl-5-methyl-thiophene-3-carboxylic acid using appropriate starting materials
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Conversion to the corresponding acid chloride using thionyl chloride
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Reaction with hydrazine hydrate to form the hydrazide
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Reaction with carbon disulfide and potassium hydroxide followed by hydrazine hydrate to form the triazole ring
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N-alkylation with isopropyl bromide or isopropyl iodide in the presence of a base
For the alkylation step, methodology similar to that described in the literature could be employed: "A mixture of sodium hydroxide (0.01 mol) and the triazole intermediate (0.01 mol) in methanol would be heated until dissolution, after which the alkylating agent (0.01 mol) would be added. After cooling, the residue would be filtered, dried, and recrystallized from water-methanol (1:1)" .
Structural Characterization
Spectroscopic Analysis
Table 2: Expected Spectroscopic Features of 5-(4-Ethyl-5-Methylthien-3-yl)-4-Isopropyl-4H-1,2,4-Triazole-3-Thiol
| Analytical Method | Expected Features | Significance |
|---|---|---|
| 1H NMR | δ 1.0-1.1 ppm (d, 6H, isopropyl CH3) | Confirms isopropyl group |
| δ 1.2-1.3 ppm (t, 3H, thiophene-ethyl CH3) | Verifies ethyl substitution | |
| δ 2.3-2.4 ppm (s, 3H, thiophene-methyl) | Confirms methyl substitution | |
| δ 2.6-2.7 ppm (q, 2H, thiophene-ethyl CH2) | Verifies ethyl position | |
| δ 4.4-4.6 ppm (septet, 1H, isopropyl CH) | Confirms N-isopropyl linkage | |
| δ 6.9-7.1 ppm (s, 1H, thiophene-H) | Confirms thiophene substitution pattern | |
| δ 13.0-14.0 ppm (broad s, 1H, SH) | Confirms thiol group | |
| 13C NMR | δ 160-165 ppm | C-3 of triazole (C-SH) |
| δ 150-155 ppm | C-5 of triazole | |
| δ 135-145 ppm | Thiophene ring carbons | |
| δ 20-50 ppm | Alkyl carbons | |
| Mass Spectrometry | m/z 267 [M]+ | Molecular ion |
| m/z 234 [M-SH]+ | Loss of thiol group | |
| m/z 224 [M-C3H7]+ | Loss of isopropyl group | |
| IR Spectroscopy | 2550-2600 cm-1 | S-H stretching |
| 1580-1620 cm-1 | C=N stretching | |
| 1400-1450 cm-1 | Thiophene ring vibrations | |
| 690-710 cm-1 | C-S stretching |
For definitive structure elucidation, a combination of these spectroscopic techniques would be essential. Elemental analysis would also confirm the empirical formula, with expected values of C (53.9%), H (6.4%), N (15.7%), and S (24.0%). The search results indicate that modern comprehensive methods of analysis, including 1H NMR spectroscopy, GC-MS, and elemental analysis, have been effectively used to characterize similar triazole derivatives .
X-ray Crystallographic Analysis
X-ray crystallography would provide definitive confirmation of the molecular structure, including:
This technique requires the growth of single crystals suitable for diffraction analysis, typically achieved through slow evaporation from an appropriate solvent system such as methanol/water mixtures.
The antimicrobial potential of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol can be inferred from studies on similar compounds. Research has shown that certain S-substituted bis-1,2,4-triazole-3-thiones exhibit strong inhibitory activity against multiple bacterial strains, with minimum bactericidal concentrations (MBC) as low as 15.6-31.25 μg/mL . The specific structural features of the target compound, particularly the isopropyl substituent and the thiophene moiety, may contribute to its spectrum of antimicrobial activity.
The search results indicate that compound 2a (an isopropyl ester derivative) exhibited strong suppression of five test strains with an MBC of 15.6 μg/mL, while compound 4a (a pentylthio derivative) showed moderate inhibition of Salmonella pullorum, Escherichia coli O2, and Salmonella enteritidis with an MBC of 31.25 μg/mL . Additionally, compound 6a demonstrated sensitivity toward ten tested bacteria at a concentration of 31.25 μg/mL .
Structure-Activity Relationships
The biological activity of 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol would be influenced by several structural features:
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The triazole-thiol moiety:
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The presence of the thiol group is crucial for antimicrobial activity
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Provides a site for hydrogen bonding with biological targets
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Offers possibilities for further functionalization
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The N-4 isopropyl substituent:
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Contributes to lipophilicity and membrane permeability
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May enhance binding to hydrophobic pockets in target proteins
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Could affect the distribution of electron density in the triazole ring
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The thiophene substituent:
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Provides additional lipophilicity
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May engage in π-stacking interactions with aromatic amino acids
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The specific 4-ethyl-5-methyl substitution pattern could fine-tune receptor interactions
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Studies on similar triazole derivatives suggest that modifications at the thiol position significantly impact biological activity . For instance, the conversion of the thiol to thioethers or amide derivatives has been shown to modulate antimicrobial potency and spectrum.
Applications and Future Research Directions
Future Research Perspectives
Several promising research directions merit exploration:
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Comprehensive antimicrobial screening:
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Testing against a broader range of clinical isolates, including multidrug-resistant strains
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Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values
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Assessment of the bacteriostatic or bactericidal nature of its activity
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Mechanism of action studies:
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Investigation of potential molecular targets
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Assessment of effects on bacterial cell wall, protein synthesis, or DNA replication
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Evaluation of resistance development potential
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Structural modifications:
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Synthesis of a series of derivatives with variations in the N-4 substituent
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Exploration of S-substituted derivatives
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Investigation of bioisosteric replacements for the thiophene ring
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Toxicological assessment:
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Cytotoxicity studies on mammalian cell lines
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Genotoxicity and mutagenicity testing
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Preliminary pharmacokinetic evaluations
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